

## Unraveling FPI-1602: An Analysis of Available Information for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | FPI-1602  |           |
| Cat. No.:            | B12414772 | Get Quote |

Efforts to identify a specific chemical entity or research compound designated "FPI-1602" for procurement and application have yielded no direct results. Publicly available information does not point to a commercially available molecule with this identifier for research purposes. The search for "FPI-1602" has instead led to a range of unrelated entities and documents, suggesting a possible misnomer or a highly specific, non-public internal designation.

For researchers and drug development professionals seeking information on "**FPI-1602**," it is crucial to note that this identifier does not correspond to a known research chemical, drug candidate, or biological product in the public domain. Searches have resulted in documents pertaining to administrative forms, electronic components, and government purchasing protocols, none of which are relevant to laboratory research in the life sciences.

The most proximate, albeit distinct, scientific finding relates to a variant of Tissue Factor Pathway Inhibitor (TFPI) denoted as TFPI-160. One study indicates that TFPI-160, a truncated form of TFPI, exhibits reduced potency in inhibiting factor Xa in the presence of calcium when compared to the full-length protein.[1] However, the addition of the C-terminus to create a K1K2C variant was shown to restore the inhibitory activity, suggesting the third Kunitz domain is not essential for the direct inhibition of factor Xa.[1] It is conceivable that "FPI-1602" could be a typographical error for a compound related to TFPI, but no direct evidence supports this.

Another potential, though less likely, point of confusion could arise from the drug candidate FPI-2265. This is an actinium-225-based PSMA-targeting radioconjugate being investigated for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[2] Fusion



Pharmaceuticals is developing FPI-2265, and it is currently in a Phase 2 clinical trial (AlphaBreak).[2]

Given the lack of specific data for a compound named "**FPI-1602**," the following sections provide a conceptual overview of a relevant signaling pathway and a generalized experimental workflow, which may be of interest to researchers in related fields.

## Conceptual Signaling Pathway: PI3K/Akt/mTOR

In the absence of specific information for **FPI-1602**, we present a generalized diagram of the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in cancer and is a common target for drug development. Understanding this pathway is fundamental for researchers working on novel cancer therapeutics.





Click to download full resolution via product page

PI3K/Akt/mTOR Signaling Pathway

# General Experimental Workflow: Compound Screening



For researchers engaged in the initial phases of drug discovery, a typical workflow for screening novel compounds is outlined below. This generalized protocol serves as a template and would require significant adaptation for a specific compound and biological context.



Click to download full resolution via product page



In Vitro Compound Screening Workflow

### **Recommendations for Researchers**

Researchers intending to work with a compound labeled "FPI-1602" are advised to:

- Verify the Compound Identifier: Double-check the source of the identifier to ensure its accuracy. It may be an internal code specific to a particular research group or company.
- Contact the Source: If the identifier was obtained from a publication or collaborator, direct contact is the most effective way to clarify the compound's identity and availability.
- Search Chemical Databases: Utilize chemical structure and supplier databases with any known structural information or alternative names for the compound.

Until a verifiable source for "**FPI-1602**" emerges, it is not possible to provide specific supplier details, quantitative data, or validated experimental protocols. The information provided herein is intended to guide researchers in related areas of study.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. targetedonc.com [targetedonc.com]
- To cite this document: BenchChem. [Unraveling FPI-1602: An Analysis of Available Information for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12414772#fpi-1602-supplier-and-purchasing-information]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com